Cas no 132235-43-9 ((2S)-2-methylpyrrolidine-2-carboxamide)
(2S)-2-methylpyrrolidine-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- (S)-2-Methylpyrrolidine-2-carboxamide
- L-(αMe)Pro amide
- (2S)-2-Methyl-2-PyrrolidinecarboxaMide
- (2S)-2-methylpyrrolidine-2-carboxamide
- 2-methylprolinamide
- 2-Methyl-L-prolinamide
- KYJNYMVMZKFIKI-LURJTMIESA-N
- 4841AJ
- SB22105
- (S)-2-methyl-pyrrolidine-2-carboxylic acid amide
- (S)-2-methyl-pyrollidine-2-carboxylic acid amide
- AS-32536
- A888318
- EN300-862849
- DB-310403
- 2-Pyrrolidinecarboxamide, 2-methyl-, (2S)-
- MFCD19204326
- SCHEMBL1052904
- CS-0054566
- 132235-43-9
- AKOS006337514
-
- MDL: MFCD19204326
- Inchi: 1S/C6H12N2O/c1-6(5(7)9)3-2-4-8-6/h8H,2-4H2,1H3,(H2,7,9)/t6-/m0/s1
- InChI Key: KYJNYMVMZKFIKI-LURJTMIESA-N
- SMILES: O=C([C@]1(C)CCCN1)N
Computed Properties
- Exact Mass: 128.094963011g/mol
- Monoisotopic Mass: 128.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 135
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.1
- XLogP3: -0.5
(2S)-2-methylpyrrolidine-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A109005043-250mg |
(S)-2-Methylpyrrolidine-2-carboxamide |
132235-43-9 | 95% | 250mg |
$367.64 | 2022-04-03 | |
| Alichem | A109005043-1g |
(S)-2-Methylpyrrolidine-2-carboxamide |
132235-43-9 | 95% | 1g |
$899.91 | 2022-04-03 | |
| Chemenu | CM319461-1g |
(S)-2-methylpyrrolidine-2-carboxamide |
132235-43-9 | 95% | 1g |
$302 | 2021-08-18 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D850629-1g |
(S)-2-Methylpyrrolidine-2-carboxamide |
132235-43-9 | ≥95% | 1g |
¥4,702.50 | 2022-01-10 | |
| TRC | M340660-10mg |
(S)-2-Methylpyrrolidine-2-carboxamide |
132235-43-9 | 10mg |
45.00 | 2021-07-28 | ||
| TRC | M340660-50mg |
(S)-2-Methylpyrrolidine-2-carboxamide |
132235-43-9 | 50mg |
$150.00 | 2023-05-17 | ||
| TRC | M340660-100mg |
(S)-2-Methylpyrrolidine-2-carboxamide |
132235-43-9 | 100mg |
285.00 | 2021-07-28 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S48580-1g |
(2S)-2-Methylpyrrolidine-2-carboxamide |
132235-43-9 | 1g |
¥8719.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S48580-250mg |
(2S)-2-Methylpyrrolidine-2-carboxamide |
132235-43-9 | 250mg |
¥3379.0 | 2021-09-07 | ||
| abcr | AB452007-250 mg |
(S)-2-Methylpyrrolidine-2-carboxamide, 95%; . |
132235-43-9 | 95% | 250mg |
€479.70 | 2023-04-22 |
(2S)-2-methylpyrrolidine-2-carboxamide Suppliers
(2S)-2-methylpyrrolidine-2-carboxamide Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on (2S)-2-methylpyrrolidine-2-carboxamide
Comprehensive Analysis of (2S)-2-methylpyrrolidine-2-carboxamide (CAS No. 132235-43-9): Properties, Applications, and Industry Insights
The compound (2S)-2-methylpyrrolidine-2-carboxamide (CAS No. 132235-43-9) is a chiral pyrrolidine derivative gaining attention in pharmaceutical and agrochemical research due to its unique stereochemistry and functional versatility. As a pyrrolidine-based building block, it serves as a critical intermediate in asymmetric synthesis, particularly for small-molecule drug development targeting neurological and metabolic disorders. Recent studies highlight its role in modulating enzyme activity, with potential applications in precision medicine formulations.
Structurally, this secondary carboxamide features a stereocenter at the 2-position, making it valuable for chiral resolution studies. The methyl substitution enhances lipophilicity compared to unsubstituted pyrrolidine analogs, a property leveraged in blood-brain barrier penetration optimization—a hot topic in CNS drug discovery forums. Analytical data shows 98%+ enantiomeric purity for commercial samples, meeting stringent GMP synthesis requirements for clinical trial materials.
In synthetic chemistry, researchers utilize 132235-43-9 as a precursor for N-heterocyclic scaffolds, answering growing demand for 3D-fragment libraries in virtual screening. Its hydrogen-bond donor/acceptor profile makes it particularly interesting for molecular glues development—a trending concept in targeted protein degradation therapies. Patent analyses reveal increasing citations in PROTAC (Proteolysis Targeting Chimeras) applications since 2020.
The compound's stability profile shows excellent compatibility with microwave-assisted chemistry, addressing industry needs for high-throughput parallel synthesis. Thermal analysis indicates decomposition above 230°C, suggesting suitability for continuous flow processes—an eco-friendly manufacturing approach dominating green chemistry discussions. Solubility data in biorelevant media (FaSSIF/FeSSIF) supports its use in oral bioavailability enhancement strategies.
From a regulatory perspective, (2S)-2-methylpyrrolidine-2-carboxamide currently falls outside controlled substance classifications in major markets. However, manufacturers should monitor evolving REACH compliance requirements as production scales. Analytical methods development focuses on chiral HPLC separation and LC-MS quantification, with recent advancements in supercritical fluid chromatography offering greener alternatives.
Market intelligence indicates 18% annual growth in demand for chiral pyrrolidines, driven by ADC (Antibody-Drug Conjugate) linker development. The compound's sp³-rich character (Fsp3=0.6) aligns with current fragment-based drug design paradigms emphasizing three-dimensionality. Suppliers now offer custom isotope-labeled versions (13C, 15N) for metabolic studies, responding to translational research needs.
Emerging applications include use as a ligand in asymmetric catalysis, particularly in nickel-catalyzed cross-couplings gaining traction in academic labs. The carboxamide moiety shows unexpected crystal engineering properties, forming stable co-crystals with NSAIDs—an area explored for polymorph control in formulation science. These developments position 132235-43-9 as a multifunctional tool in modern medicinal chemistry workflows.
Quality control protocols emphasize genotoxic impurity monitoring, reflecting heightened regulatory scrutiny on nitrosamine risks. Leading suppliers provide ICH Q3D-compliant metal specifications (<0.5 ppm Pd), crucial for transition metal-catalyzed downstream reactions. Storage recommendations highlight nitrogen atmosphere protection to prevent oxidative degradation, with shelf-life extension data now available through accelerated stability studies.
The scientific community continues exploring structure-activity relationships of this scaffold, with recent molecular docking studies suggesting binding potential at allosteric sites of G-protein coupled receptors. Such findings align with industry's shift toward allosteric modulator discovery, addressing undruggable targets challenges. Computational models predict favorable ligand efficiency metrics, supporting its inclusion in fragment-growing strategies.
From a supply chain perspective, dual sourcing strategies are recommended due to API starting material designation in several NDA filings. Current pricing trends reflect scale-up economics, with kilogram-scale pricing showing 22% reduction since 2021. Technical grade material (90-95% purity) serves process chemistry needs, while >99% material targets preclinical development applications requiring stringent specifications.
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